2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine
Description
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-8-10(9-14)15-11-6-4-5-7-13-11/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQOZNUZVPEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine typically involves the reaction of pyridine derivatives with tert-butylazetidinyl intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a tert-butylazetidinyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the tert-butylazetidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine compounds.
Substitution: Pyridine derivatives with various substituents replacing the tert-butylazetidinyl group.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine may exhibit anticancer properties by acting as inhibitors of protein tyrosine kinases (PTKs). PTKs play a crucial role in regulating cellular functions, including proliferation and survival, making them key targets in cancer therapy.
- Mechanism of Action : The compound is believed to inhibit PTK activity, thereby disrupting intracellular signaling pathways that contribute to tumor growth and metastasis. For instance, studies have shown that pyridine derivatives can inhibit specific kinases associated with various cancers, leading to reduced cell viability in cancer cell lines .
Anti-inflammatory Properties
Another area of application is in the treatment of inflammatory diseases. Compounds derived from pyridine structures have demonstrated significant anti-inflammatory effects.
- Case Study : A derivative with a similar structure was evaluated for its anti-inflammatory activity, showing a 74% edema inhibition after one hour of administration in experimental models . This highlights the potential of this compound in managing inflammatory conditions.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with azetidine compounds. The choice of synthetic route can influence the yield and purity of the final product, which is critical for its subsequent biological evaluation.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridine derivatives, including those structurally related to this compound, demonstrated promising anticancer activity against several cancer cell lines (A549, MDA-MB-231). The most active compounds showed IC50 values ranging from 0.109 µM to 0.245 µM, indicating potent anti-proliferative effects .
Case Study 2: Anti-inflammatory Activity
In another investigation, a hybrid molecule derived from pyridine was assessed for its anti-inflammatory effects. The results indicated that increasing the number of methoxy groups on the phenolic ring enhanced the overall anti-inflammatory activity, suggesting structural modifications could optimize efficacy .
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tert-butylazetidinyl group may enhance the compound’s binding affinity and specificity, contributing to its biological activity .
Comparison with Similar Compounds
Tert-butyl vs. Silyloxy Substituents
- 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine : The tert-butyl group on the azetidine ring contributes to steric hindrance and lipophilicity. This may reduce metabolic degradation compared to smaller substituents .
- 3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine (): The silyloxy group provides hydrolytic stability and facilitates synthetic intermediates. However, its bulkiness may complicate synthetic routes compared to tert-butyl derivatives.
Azetidine vs. Pyrrolidine Rings
- Azetidine (4-membered ring) in the target compound introduces higher ring strain and rigidity compared to pyrrolidine (5-membered) derivatives like tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (). This strain may affect reactivity and binding kinetics in medicinal chemistry applications .
Lipophilicity and Solubility
*LogP estimates based on substituent contributions.
Biological Activity
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tert-butylazetidine moiety, which may influence its biological properties through steric and electronic effects. The presence of the azetidine ring is notable for its potential interactions with various biological targets.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyridine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for some related compounds were reported at approximately 0.04 μmol, comparable to the standard drug celecoxib .
Table 1: Comparison of COX-2 Inhibition Activities
2. Antimicrobial Activity
Pyridine derivatives have been extensively studied for their antimicrobial properties. Recent findings suggest that compounds containing the pyridine nucleus demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural modifications in these compounds are believed to enhance their efficacy.
Table 2: Antimicrobial Efficacy of Pyridine Derivatives
| Compound | Activity (Gram-positive) | Activity (Gram-negative) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Pyridinium Bromide Salts | Moderate | Excellent |
3. Anticancer Activity
Emerging studies have evaluated the anticancer potential of pyridine derivatives, including those similar to this compound. Some derivatives have shown moderate cytotoxicity against various cancer cell lines while exhibiting limited toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies.
Table 3: Cytotoxicity of Pyridine Derivatives
| Compound | Cancer Cell Line Tested | Cytotoxicity Level | Reference |
|---|---|---|---|
| This compound | TBD | Moderate | TBD |
| Compound X | Ovarian Cancer | High |
Case Studies
Several case studies have highlighted the therapeutic potential of pyridine derivatives:
- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyridine derivatives significantly reduced inflammation markers compared to control groups, suggesting a promising avenue for treating inflammatory diseases .
- Antimicrobial Resistance : Research into the resistance patterns of bacterial strains has shown that some pyridine derivatives maintain efficacy against resistant strains, indicating their potential role in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
